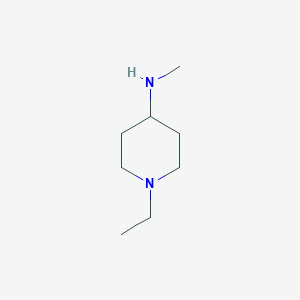

1-ethyl-N-methylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-6-4-8(9-2)5-7-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPFTVGAZOKJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298638 | |

| Record name | 1-Ethyl-N-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864247-56-3 | |

| Record name | 1-Ethyl-N-methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864247-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-N-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-ethyl-N-methylpiperidin-4-amine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Medicinal Chemistry

1-ethyl-N-methylpiperidin-4-amine is a highly valued scaffold in drug discovery. Its structural features, namely the piperidine core with distinct substitutions at the 1 and 4 positions, offer a versatile platform for the synthesis of complex molecules with tailored pharmacological profiles. The presence of both a tertiary amine within the heterocycle and a secondary amine at the 4-position provides multiple reactive sites for diversification, enabling chemists to fine-tune properties such as solubility, potency, and metabolic stability of drug candidates.

Synthetic Pathways: A Comparative Analysis

The synthesis of this key intermediate can be accomplished through several strategic approaches. The selection of a particular route is often guided by factors such as the availability and cost of starting materials, scalability, and desired purity of the final product. This guide will focus on two of the most robust and widely employed synthetic strategies.

Strategy A: Reductive Amination of 1-ethylpiperidin-4-one

This approach represents a highly efficient and direct pathway to the target molecule. It leverages the well-established reductive amination reaction, a cornerstone of amine synthesis in organic chemistry.[1][2][3][4]

2.1.1. Mechanistic Principles

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 1-ethylpiperidin-4-one and methylamine. This electrophilic species is then reduced in situ by a hydride-donating reagent to yield the desired secondary amine. The choice of reducing agent is critical; mild reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion without significantly affecting the starting ketone.

2.1.2. Experimental Protocol

Step 1: Formation and In-Situ Reduction of the Iminium Intermediate

-

In a suitable reaction vessel, dissolve 1-ethylpiperidin-4-one (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a solution of methylamine (typically 1.2 to 1.5 equivalents, as a solution in THF or ethanol) to the stirred solution of the ketone.

-

Allow the mixture to stir at ambient temperature for approximately 30 to 60 minutes to facilitate the formation of the iminium ion.

-

Carefully add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise to the reaction mixture, monitoring for any exotherm.

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Perform a liquid-liquid extraction with DCM. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

2.1.3. Reagent Summary Table

| Reagent | Molar Mass ( g/mol ) | Equivalents | Purpose |

| 1-ethylpiperidin-4-one | 127.19 | 1.0 | Ketone precursor |

| Methylamine | 31.06 | 1.2 - 1.5 | Amine source |

| Sodium triacetoxyborohydride | 211.94 | 1.5 - 2.0 | Reducing agent |

| Dichloromethane | 84.93 | - | Solvent |

2.1.4. Workflow Visualization

Caption: Reductive amination workflow.

Strategy B: Multi-step Synthesis via a Protected Piperidine Intermediate

This alternative strategy offers a higher degree of control and can be advantageous when starting from 4-aminopiperidine. It involves a sequence of protection, alkylation, and deprotection steps.

2.2.1. Mechanistic Rationale

The primary amine of 4-aminopiperidine is first protected, commonly as a tert-butyloxycarbonyl (Boc) carbamate, to prevent its reaction in subsequent steps.[5][6][7] The piperidine nitrogen is then selectively alkylated with an ethyl group. Following this, the Boc protecting group is removed under acidic conditions to reveal the primary amine, which is then methylated in a final step.

2.2.2. Experimental Protocol

Step 2a: N-Boc Protection of 4-aminopiperidine

-

Dissolve 4-aminopiperidine (1.0 equivalent) in a suitable solvent like THF or DCM.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.1 equivalents).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by removing the solvent and partitioning the residue between ethyl acetate and water. The organic layer is dried and concentrated to yield tert-butyl piperidin-4-ylcarbamate, which is often used directly in the next step.

Step 2b: N-Ethylation

-

Dissolve the Boc-protected piperidine in a polar aprotic solvent like acetonitrile or DMF.

-

Add a base, such as potassium carbonate, followed by an ethylating agent like ethyl iodide.

-

Heat the reaction mixture to drive the alkylation to completion.

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.

Step 2c: Boc Deprotection

-

Dissolve the N-ethylated intermediate in a solvent such as DCM or methanol.

-

Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[8][9]

-

Stir the mixture at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

Step 2d: N-Methylation

-

Neutralize the amine salt with a suitable base.

-

The resulting free amine can be methylated using several methods. A common approach is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[10][11][12][13][14] Alternatively, reductive amination with formaldehyde and a reducing agent can be employed.

-

Purify the final product by column chromatography.

2.2.3. Workflow Visualization

Caption: Multi-step synthesis workflow.

Product Characterization and Quality Assurance

Irrespective of the synthetic route employed, the identity and purity of the final product must be rigorously confirmed. Standard analytical techniques for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

3.1. Typical Analytical Data

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the ethyl, methyl, and piperidine protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| LC-MS (ESI+) | A peak corresponding to the protonated molecule [M+H]⁺. |

| HPLC Purity | ≥95% (or as per project specifications). |

Safety and Handling Considerations

All chemical manipulations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coats, and chemical-resistant gloves, is mandatory. All reagents should be handled in accordance with their respective Safety Data Sheets (SDS).

Conclusion

The synthesis of this compound is a well-documented process with multiple reliable synthetic strategies. The choice between a direct reductive amination approach and a multi-step sequence involving protecting groups will be dictated by the specific constraints and objectives of the research program. By leveraging the information and protocols detailed in this guide, researchers and drug development professionals can confidently and efficiently produce this critical building block for their discovery and development pipelines.

References

- Eschweiler–Clarke reaction - Grokipedia. (URL: )

-

Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Eschweiler-Clarke Reaction - YouTube. (URL: [Link])

-

Eschweiler-Clarke Reaction - NROChemistry. (URL: [Link])

-

Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (URL: [Link])

-

Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. (URL: [Link])

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (URL: [Link])

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (URL: [Link])

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (URL: [Link])

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. (URL: [Link])

- Asymmetric synthesis method of nitrogen protected (3R,4R)

-

Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (URL: [Link])

-

24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (URL: [Link])

-

Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. (URL: [Link])

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (URL: [Link])

- The preparation method of N-phenethyl-4-anilinopiperidine - Google P

- Method for preparing 4-Boc-aminopiperidine - Google P

-

Efficient electrochemical N-alkylation of N-boc-protected 4-aminopyridines: towards new biologically active compounds - PubMed. (URL: [Link])

-

1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem. (URL: [Link])

-

Cas 73874-95-0,4-N-BOC-Aminopiperidine - LookChem. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. lookchem.com [lookchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. grokipedia.com [grokipedia.com]

- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 14. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

physicochemical properties of 1-ethyl-N-methylpiperidin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-ethyl-N-methylpiperidin-4-amine: Implications for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the core , a substituted piperidine derivative of interest in medicinal chemistry. In the landscape of drug discovery, a molecule's fundamental characteristics—such as its ionization constant (pKa), lipophilicity (logP), and aqueous solubility—are paramount determinants of its pharmacokinetic and pharmacodynamic behavior.[1][2][3] While specific experimental data for this compound is not extensively published, this guide synthesizes high-quality predicted data, insights from close structural analogs, and established analytical methodologies to construct a robust physicochemical profile. We delve into the causality behind experimental choices for determining these key parameters, providing detailed, field-proven protocols for potentiometric pKa determination, the shake-flask method for logP, and thermodynamic solubility assays. The guide culminates in an integrated perspective on the "drug-likeness" of this compound, evaluating its properties against established frameworks like Lipinski's Rule of Five to inform its potential trajectory in a drug development pipeline.

The Central Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from a laboratory concept to a clinical reality is fundamentally governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4] These ADME properties are, in turn, dictated by the molecule's intrinsic physicochemical characteristics.[5] Understanding and optimizing properties such as ionization, lipophilicity, and solubility are not merely academic exercises; they are critical, early-stage endeavors that can significantly mitigate the risk of late-stage attrition.[3][4] A compound with high target affinity but poor solubility or membrane permeability is unlikely to achieve the necessary therapeutic concentrations in vivo.[1] This guide, therefore, focuses on this compound, dissecting its structural components to predict its behavior in physiological systems and providing the technical framework for empirical validation.

1.1 Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₈N₂[6]

-

Molecular Weight: 142.24 g/mol [6]

-

CAS Number: 1233955-04-8 (for hydrochloride salt)[7]

-

Structure:

The structure features a piperidine ring, a common scaffold in medicinal chemistry. Key functional groups include a tertiary amine within the ring (the 1-position ethyl group) and a secondary amine at the 4-position (the N-methylamino group). The presence of two basic nitrogen atoms is the most critical determinant of its pH-dependent properties.

Core Physicochemical Profile: Predicted and Comparative Data

| Property | Predicted Value (this compound) | Experimental Value (Analog: 1-ethylpiperidin-4-amine) | Significance in Drug Discovery |

| Molecular Weight | 142.24 g/mol [6] | 128.22 g/mol [8] | Influences diffusion and membrane passage; smaller molecules (<500 Da) are generally preferred for oral bioavailability.[1] |

| pKa (Most Basic) | ~9.5 - 10.5 (Estimated) | Not Available | Governs the charge state in physiological pH, impacting solubility, receptor binding, and membrane permeability. |

| logP | 0.7 (Predicted) | 0.2 (Predicted, XLogP3)[8] | Measures lipophilicity; crucial for membrane permeability and distribution.[9] Optimal range is often 1-3 for oral drugs. |

| Hydrogen Bond Donors | 1 | 2[8] | Influences solubility and membrane permeability.[10][11] |

| Hydrogen Bond Acceptors | 2 | 2[8] | Affects solubility and interactions with biological targets.[10][11] |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Ionization Constant (pKa): The Compass of Physiological Behavior

The pKa value dictates the degree of ionization of a molecule at a given pH. For this compound, with two basic nitrogen atoms, understanding its protonation state is critical. The piperidine nitrogen and the exocyclic secondary amine will each have a distinct pKa. The more basic of the two will be protonated at physiological pH (~7.4), rendering the molecule charged. This charge significantly increases aqueous solubility but can hinder passive diffusion across lipid membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains a gold-standard method for its simplicity and accuracy in determining pKa values within the pH range of 2 to 11.[12][13]

Principle: A solution of the compound is titrated with a standardized acid (e.g., HCl), and the resulting change in pH is monitored with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting sigmoid curve, where half of the amine has been protonated.[13]

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titrant Standardization: Prepare a standardized solution of 0.1 M HCl.

-

Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Begin stirring and record the initial pH.

-

Data Collection: Add the HCl titrant in small, precise increments (e.g., 0.02 mL) using an auto-titrator or a calibrated burette. Record the pH after each addition, allowing the reading to stabilize.

-

Endpoint: Continue the titration well past the equivalence point(s).

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. For more accuracy, the pKa can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).

Causality and Self-Validation

-

Why CO₂-free water? Dissolved carbon dioxide forms carbonic acid, which would interfere with the titration of a basic compound, leading to inaccurate pKa values.

-

Why a background electrolyte? It keeps the ionic strength of the solution constant, ensuring that activity coefficients do not change during the titration, which is a key assumption for accurate thermodynamic pKa determination.

-

System Validation: The protocol is validated by titrating a known standard with a similar pKa (e.g., Tris buffer) to ensure the accuracy of the electrode, titrant, and overall system before running the experimental compound.

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): The Key to Membrane Traversal

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical driver of membrane permeability and, consequently, drug absorption and distribution.[9] It is quantified as the logarithm of the partition coefficient (logP) between n-octanol and water. A logP value that is too low may result in poor membrane penetration, while a value that is too high can lead to poor aqueous solubility and high plasma protein binding.[2] For CNS drugs, a logP around 2 is often considered optimal, while for general oral absorption, a value under 5 is a key component of Lipinski's Rule.[9][10]

Experimental Protocol: The Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring logP.[14][15]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the ratio is used to calculate logP.[15] For an ionizable compound like this compound, the measurement is typically performed at a pH where the compound is in its neutral, un-ionized form. Alternatively, the distribution coefficient (logD) is measured at a specific pH (e.g., 7.4), which is more physiologically relevant.[14][16]

Step-by-Step Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases.[14] Separate the phases carefully.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS). The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and the pre-saturated aqueous phase containing the compound (e.g., 5 mL).

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 1-24 hours) to allow the compound to reach partition equilibrium.[15]

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

Calculation: Calculate logD at pH 7.4 using the formula: logD₇.₄ = log₁₀ (C_oct / C_aq)

Causality and Self-Validation

-

Why pre-saturate the phases? n-Octanol has some miscibility with water. Pre-saturation prevents volume changes during the experiment, which would alter the concentration and lead to an inaccurate logD value.

-

Why centrifuge? To break up any micro-emulsions and ensure a clean, complete separation of the phases. Contamination of the aqueous sample with the octanol phase is a common source of error, especially for highly lipophilic compounds.[15]

-

System Validation: The method should be validated using compounds with known logD values spanning a range around the expected value for the test compound (e.g., caffeine, metoprolol).[17]

Visualization: Shake-Flask logD Workflow

Caption: Workflow for logD determination via the shake-flask method.

Aqueous Solubility: The Gateway to Absorption

For an orally administered drug, dissolution in the gastrointestinal fluid is the first and essential step for absorption. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[18][19] It is crucial to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[20][21]

Experimental Protocol: Thermodynamic Solubility Assay

This assay measures the saturation solubility of the solid compound, which is highly relevant for formulation and biopharmaceutical classification.[20]

Principle: An excess of the solid compound is suspended in an aqueous buffer. The suspension is agitated until equilibrium is reached between the dissolved and undissolved solid. The supernatant is then filtered, and the concentration of the dissolved compound is measured.[20][21]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[20][22]

-

Phase Separation: After incubation, allow the vial to stand to let the excess solid settle.

-

Filtration: Carefully withdraw the supernatant and filter it through a low-binding filter (e.g., a 0.45 µm PVDF filter plate) to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the compound's concentration using a validated LC-MS/MS or HPLC-UV method against a standard curve.

-

Reporting: The solubility is reported in units such as µg/mL or µM.

Causality and Self-Validation

-

Why use an excess of solid? To ensure that the solution becomes saturated and that the final concentration represents the true thermodynamic equilibrium.

-

Why incubate for 24 hours? Reaching equilibrium between the solid and dissolved states can be slow, especially for compounds with complex crystal structures. A 24-hour period is a standard starting point to ensure this is achieved.[20]

-

System Validation: The assay should be run with control compounds of known high (e.g., paracetamol) and low (e.g., ketoconazole) solubility to verify the accuracy of the procedure and analytical quantification.[22]

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Integrated Perspective: The "Drug-Likeness" of this compound

The concept of "drug-likeness" provides a framework for evaluating whether a compound possesses physicochemical properties consistent with known orally bioavailable drugs.[2] The most famous of these is Lipinski's Rule of Five, established in 1997.[11][23]

Lipinski's Rule of Five states that poor oral absorption or permeation is more likely when a compound has:

-

More than 5 hydrogen bond donors (HBD)

-

More than 10 hydrogen bond acceptors (HBA)

-

A molecular weight (MW) over 500 Da

-

A calculated logP (CLogP) greater than 5

A compound is generally considered to have favorable properties if it violates no more than one of these rules.[11]

Evaluation of this compound

| Lipinski Parameter | Value | Rule | Violation? |

| Molecular Weight | 142.24 g/mol | < 500 Da | No |

| logP (Predicted) | 0.7 | < 5 | No |

| H-Bond Donors | 1 | ≤ 5 | No |

| H-Bond Acceptors | 2 | ≤ 10 | No |

References

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.

- Sygnature Discovery. (n.d.).

- Wikipedia. (n.d.). Lipinski's rule of five.

- Protocols.io. (2024). LogP / LogD shake-flask method.

- Karageorgis, G., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Nguyen, H., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Encyclopedia.pub. (2022).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.

- ResearchGate. (n.d.). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins.

- Barbany, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- Admescope. (2022). Characterize the physicochemical parameters early.

- BioDuro. (n.d.). ADME Solubility Assay.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Avdeef, A. (2013).

- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium)

- PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs.

- PubChem. (n.d.). 1-Ethylpiperidin-4-amine.

- Chemsrc. (n.d.). CAS#:1233955-04-8 | N-Ethyl-N-methylpiperidin-4-amine hydrochloride.

- Santa Cruz Biotechnology. (n.d.). This compound.

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. admescope.com [admescope.com]

- 4. pharmiweb.com [pharmiweb.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. CAS#:1233955-04-8 | N-Ethyl-N-methylpiperidin-4-amine hydrochloride | Chemsrc [chemsrc.com]

- 8. 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. evotec.com [evotec.com]

- 19. researchgate.net [researchgate.net]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. enamine.net [enamine.net]

- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

The Piperidine Scaffold: A Comprehensive Technical Guide to the Biological Activity of Substituted Amines

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and presence in a multitude of FDA-approved drugs and natural products underscore its status as a "privileged scaffold."[1] This guide offers an in-depth exploration of the diverse biological activities of substituted piperidine amines, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. As a senior application scientist, the following content is structured to provide not only a repository of information but also a logical framework for understanding and advancing the design of novel piperidine-based therapeutics.

The Piperidine Core: A Privileged Scaffold in Drug Discovery

The prevalence of the piperidine motif in pharmaceuticals can be attributed to several key physicochemical properties. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated by the electronic nature of its substituents.[3] This fine-tuning of physicochemical properties is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[2]

A Spectrum of Biological Activities: From Central Nervous System to Infectious Diseases

Substituted piperidine amines exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a wide array of biological targets. This section will explore some of the most significant therapeutic areas where these compounds have made an impact.

Central Nervous System (CNS) Applications

The piperidine scaffold is particularly prominent in drugs targeting the CNS, owing to its ability to often cross the blood-brain barrier.

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Several potent and clinically successful AChE inhibitors are based on the piperidine scaffold.

Donepezil , a notable example, features a benzylpiperidine moiety linked to an indanone.[4][5] Structure-activity relationship studies have revealed that the basic nitrogen of the piperidine ring plays a crucial role in binding to the anionic site of the AChE enzyme.[6]

Table 1: SAR of Piperidine-Based Acetylcholinesterase Inhibitors

| Compound/Series | Key Structural Features for Activity | IC₅₀ (nM) | Reference |

| Donepezil (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | [5] |

| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | [6] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Preparation of Reagents:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Test compound solutions at various concentrations

-

AChE enzyme solution

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Initiate the reaction by adding the AChE enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Add the ATCI substrate solution to start the enzymatic reaction.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

-

The piperidine scaffold is a classic feature of many potent opioid receptor modulators, including the well-known analgesic meperidine.[7] The trans-(3,4)-dimethyl-4-(3-hydroxyphenyl)piperidine series has been extensively studied, leading to the development of selective antagonists for both mu-opioid receptors (MOR) and kappa-opioid receptors (KOR).[8] The nitrogen atom of the piperidine ring is crucial for the interaction with the orthosteric residue D147 in the MOR.[9] More recently, efforts have focused on developing balanced MOR agonists and delta-opioid receptor (DOR) antagonists to achieve analgesia with reduced side effects.[10]

Substituted piperidines are prevalent in antagonists for various G-protein coupled receptors, including histamine and neurokinin receptors.

-

Histamine H1 Receptor Antagonists: Many first and second-generation antihistamines, such as fexofenadine and loratadine, contain a piperidine ring.[7][11] The piperidine moiety often contributes to the overall lipophilicity and binding affinity of the molecule to the H1 receptor.[12]

-

Neurokinin-1 (NK1) Receptor Antagonists: 4,4-disubstituted piperidines have been identified as high-affinity NK1 receptor antagonists.[13] SAR studies have shown that a 3,5-bis(trifluoromethyl)benzyl ether side chain and various substituents on the piperidine nitrogen are well-tolerated for high affinity.[13] These antagonists have applications in treating chemotherapy-induced nausea and vomiting and are being explored for their potential in treating depression and anxiety.[14][15]

Anticancer Activity

The piperidine moiety is a key structural component in a variety of anticancer agents, acting through diverse mechanisms.[16] These include the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[16] For instance, certain piperidine derivatives have been shown to regulate crucial signaling pathways like STAT-3, NF-κB, and PI3k/Akt.[16]

Table 2: In Vitro Cytotoxic Activity of Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |

| Compound 17a | PC3 | Prostate | 0.81 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the piperidine derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values.[1]

-

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Substituted piperidines have demonstrated promising activity against a range of bacteria and fungi.[17][18][19] The introduction of a thiosemicarbazone moiety to the piperidine ring, for example, has been shown to confer significant antibacterial and antifungal properties.[17]

Table 3: Antimicrobial Activity of Piperidin-4-one Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 1a | Staphylococcus aureus | 62.5 | Candida albicans | 125 | [17] |

| 2a | Escherichia coli | 125 | Microsporum gypseum | 62.5 | [17] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

-

Serial Dilution of Compounds:

-

Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Synthesis of Substituted Piperidine Amines

The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methods available for their construction.[20][21]

Classical and Modern Synthetic Approaches

-

Reductive Amination: A common and versatile method involves the reductive amination of piperidones with various amines.[22]

-

Cyclization Reactions: Intramolecular and intermolecular cyclization reactions are powerful strategies for constructing the piperidine ring.[20]

-

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a direct route to the corresponding piperidines.[23]

-

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to generate highly substituted piperidines from simple starting materials.[24]

General Synthetic Workflow

The synthesis of a target substituted piperidine amine typically follows a logical progression of steps, often starting from a commercially available piperidine derivative or a precursor that can be cyclized.

Caption: General synthetic workflow for substituted piperidine amines.

Visualizing Mechanisms of Action

The biological effects of substituted piperidine amines are a direct consequence of their interaction with specific molecular targets. Visualizing these interactions and the downstream signaling pathways they modulate is crucial for understanding their mechanism of action.

Receptor-Ligand Interactions

The binding of a piperidine-based ligand to its receptor is a highly specific process governed by various non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic interactions.

Caption: Key interactions of a piperidine ligand within a receptor binding site.

Modulation of Signaling Pathways

By binding to their targets, piperidine derivatives can modulate intracellular signaling cascades, leading to a physiological response. For example, anticancer piperidines can inhibit pro-survival pathways and activate apoptotic pathways.

Caption: Simplified signaling pathway modulated by an anticancer piperidine derivative.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its structural and chemical versatility allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, the exploration of new biological targets for these compounds, and the use of computational methods to guide the design of next-generation piperidine-based drugs. The in-depth understanding of the structure-activity relationships and mechanisms of action presented in this guide will be instrumental in these endeavors.

References

-

IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Frontiers in Pharmacology. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

-

ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

-

Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2005, July 1). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Retrieved from [Link]

-

PubMed. (n.d.). Clinical benefits of a new piperidine-class AChE inhibitor. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2010, July 15). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Retrieved from [Link]

-

International Journal of Molecular Sciences. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

ResearchGate. (2016, January 15). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2020, June 7). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

-

PubMed. (n.d.). Piperine and Derivatives: Trends in Structure-Activity Relationships. Retrieved from [Link]

-

Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2023, December 2). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF. Retrieved from [Link]

-

International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (2016). Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor: Structure-Activity Relationship Study of Matrine Alkaloids. Retrieved from [Link]

-

PubMed Central. (2023, November 3). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Retrieved from [Link]

-

PubMed Central. (n.d.). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Retrieved from [Link]

-

OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. Retrieved from [Link]

-

Molecules. (n.d.). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Retrieved from [Link]

-

ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ACS Omega. (2021, May 7). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Retrieved from [Link]

-

PubMed. (n.d.). Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view. Retrieved from [Link]

-

Wikipedia. (n.d.). Orvepitant. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-based design of bitopic ligands for the μ-opioid receptor. Retrieved from [Link]

-

PubMed Central. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

Preprints.org. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsi.org [ijpsi.org]

- 4. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based design of bitopic ligands for the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 15. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 18. researchgate.net [researchgate.net]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. mdpi.com [mdpi.com]

- 21. Piperidine synthesis [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ajchem-a.com [ajchem-a.com]

1-Ethyl-N-methylpiperidin-4-amine: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds, making it a privileged scaffold in medicinal chemistry.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. This guide focuses on a specific, highly valuable derivative: 1-ethyl-N-methylpiperidin-4-amine. This scaffold serves as a crucial building block in the development of central nervous system (CNS) agents and other therapeutics.[3] We will explore its synthesis, physicochemical properties, role in structure-activity relationships (SAR), and provide detailed experimental protocols to underscore its practical application in drug discovery.

The Strategic Advantage of the Piperidine Scaffold

The piperidine heterocycle is a cornerstone of modern drug design, present in numerous FDA-approved drugs.[1] Its utility stems from several key features:

-

Improved Pharmacokinetics: The piperidine motif often enhances metabolic stability and facilitates transport across biological membranes, improving the overall ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[2]

-

Versatile Interactions: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enabling crucial interactions with target proteins.[2]

-

Conformational Control: The chair-like conformation of the piperidine ring allows for the precise positioning of substituents, which is critical for optimizing binding affinity and selectivity.[2]

The this compound scaffold capitalizes on these advantages, offering a pre-validated core for the development of new chemical entities.

Synthesis and Characterization

The efficient synthesis of the scaffold is paramount for its use in extensive medicinal chemistry campaigns. A common and reliable method is the reductive amination of a suitable piperidone precursor.

2.1. Synthetic Protocol: Reductive Amination

This two-step, one-pot procedure provides a straightforward route to the target compound.

Experimental Protocol: Synthesis of this compound

-

Imine Formation: In a round-bottom flask, dissolve 1-ethyl-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE). Add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) at room temperature. Stir the mixture for 30-60 minutes to allow for the formation of the corresponding imine.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This mild reducing agent is selective for the imine and is compatible with many functional groups.

-

Reaction Monitoring and Workup: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final product.

2.2. Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

2.3. Physicochemical Data

The properties of this scaffold make it an attractive starting point for drug design, particularly for CNS targets.

Table 1: Key Physicochemical Properties

| Property | Value | Implication in Drug Design |

| Molecular Weight | 142.24 g/mol [4] | Low molecular weight allows for significant further modification without violating Lipinski's Rule of Five. |

| LogP (calculated) | ~1.5 | An optimal lipophilicity for oral absorption and blood-brain barrier penetration. |

| pKa (estimated) | ~9.8 | The basic nitrogen is protonated at physiological pH, enabling ionic interactions with targets. |

| Polar Surface Area | ~15 Ų | A low polar surface area generally correlates with good cell membrane permeability. |

Role in Medicinal Chemistry and Structure-Activity Relationships (SAR)

The this compound scaffold is a versatile platform for creating diverse chemical libraries. Its structure allows for modification to enhance binding affinity to various receptors.[3]

3.1. Key Modification Points and SAR Insights

The true power of this scaffold lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of pharmacological activity.

-

The 4-Amino Group: This is the primary vector for introducing pharmacophoric elements. Acylation, alkylation, or arylation at this position can be used to target a wide range of receptors. For example, linking this group to other moieties has been a successful strategy in developing agents for various diseases.[5]

-

The Piperidine Nitrogen (N-1): The ethyl group at the N-1 position influences the scaffold's basicity and steric profile. SAR studies often explore variations of this alkyl group to optimize receptor binding and selectivity.

-

The N-Methyl Group: The methyl group on the exocyclic amine also contributes to the overall steric and electronic profile of the molecule and can be modified to probe interactions within a binding pocket.

Logical Relationship Diagram

Caption: Key modification points and their impact on pharmacology.

Applications in Drug Discovery

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, particularly in the CNS. The piperidine moiety is a common feature in drugs targeting neurodegenerative diseases like Alzheimer's.[6] For instance, the core structure is related to that of potent acetylcholinesterase inhibitors, a key strategy in Alzheimer's therapy.[1]

Conclusion

The this compound scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, synthetic accessibility, and proven utility in generating biologically active molecules make it a highly attractive starting point for drug discovery programs. A thorough understanding of its synthesis and SAR provides a solid foundation for the rational design of novel therapeutics.

References

-

MySkinRecipes. This compound. Available from: [Link]

- Dalibor, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

-

ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

-

PubMed. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-ethyl-N-methylpiperidin-4-amine Derivatives: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of approved pharmaceuticals targeting a wide spectrum of diseases.[1][2][3] This guide focuses on a specific, yet underexplored, chemical space: derivatives of 1-ethyl-N-methylpiperidin-4-amine. We will provide a comprehensive framework for identifying and validating potential therapeutic targets for this compound class. Moving beyond a simple listing of possibilities, this document offers a strategic workflow, integrating computational prediction with robust experimental protocols. Our objective is to equip researchers and drug development professionals with the scientific rationale and detailed methodologies required to systematically explore the therapeutic promise of these novel chemical entities.

Part 1: The this compound Scaffold: A Primer

The six-membered nitrogen-containing heterocycle of piperidine offers a versatile and synthetically accessible framework for drug design. Its chair-like conformation allows for precise three-dimensional positioning of substituents, while the basic nitrogen atom can be crucial for modulating physicochemical properties like solubility and for forming key interactions with biological targets.[1]

The this compound core possesses distinct features that guide our target identification strategy:

-

A Tertiary Amine at Position 1: The N-ethyl group provides a degree of lipophilicity and steric bulk, influencing how the molecule fits into binding pockets and its metabolic stability.

-

A Substituted Amine at Position 4: The N-methyl group at the 4-amino position, along with the potential for further substitution, creates a key interaction point. This nitrogen can act as a hydrogen bond donor or acceptor, and its basicity is critical for interactions with acidic residues in target proteins.

The interplay between these two nitrogen centers, their substitution patterns, and the conformational rigidity of the piperidine ring dictates the scaffold's potential to interact with a diverse range of biological targets. This guide will now delineate a hypothesis-driven approach to uncover these targets.

Part 2: Hypothesis-Driven Target Identification

Based on the extensive pharmacology of related piperidine-containing molecules, we can formulate reasoned hypotheses about potential target classes for this compound derivatives.

Central Nervous System (CNS) Targets

The ability of small molecules to cross the blood-brain barrier is often facilitated by scaffolds like piperidine, making CNS targets a primary area of investigation.[1]

-

G-Protein Coupled Receptors (GPCRs):

-

Dopamine and Serotonin Receptors: Many successful antipsychotic drugs feature a piperidine moiety that interacts with dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[4] The structural motifs within the this compound scaffold could be elaborated to mimic the pharmacophores responsible for modulating these receptors, offering potential for novel antipsychotic or mood-stabilizing agents.[5]

-

Opioid Receptors: The piperidine core is the foundational structure for potent analgesics like fentanyl and meperidine, where the nitrogen atom is critical for binding to μ-opioid receptors.[3][6][7] Derivatives of our scaffold could be systematically evaluated for their potential as novel analgesics with differentiated safety profiles.

-

-

Ion Channels:

-

NMDA Receptors: Antagonists of the N-methyl-D-aspartate (NMDA) receptor, which are important in neurological and psychiatric disorders, have been developed from piperidine-based scaffolds.[8] The potential for derivatives to selectively target specific NR1/2B subunits makes this an attractive avenue.

-

-

Sigma (σ) Receptors:

-

Rationale: The σ1 receptor, in particular, is a well-established target for piperidine-containing ligands and is implicated in neurodegenerative diseases, psychiatric disorders, and pain.[9] The lipophilic and basic nature of the this compound core makes it an excellent starting point for designing high-affinity σ1 ligands.

-

Oncology Targets

Piperidine derivatives have demonstrated significant anticancer activity by modulating key signaling pathways involved in cell proliferation and survival.[10]

-

Signaling Pathways:

-

PI3K/Akt/NF-κB Axis: Natural and synthetic piperidine compounds are known to inhibit critical cancer-promoting pathways like NF-κB and PI3K/Akt.[10] Derivatives could be designed to disrupt protein-protein interactions or inhibit key kinases within these cascades.

-

IκB Kinase (IKKβ): As a key regulator of the NF-κB pathway, IKKβ represents a specific, druggable node. A piperidinone-containing molecule has been identified as an IKKβ inhibitor, providing a strong rationale for screening our derivatives against this target.[11]

-

Inflammation and Immunology Targets

The anti-inflammatory potential of piperidine scaffolds is an emerging area of research.

-

The NLRP3 Inflammasome:

-

Rationale: The NLRP3 inflammasome is a critical driver of inflammation in numerous diseases. Recently, a piperidinyl-benzoimidazole scaffold was identified as a direct inhibitor of NLRP3 ATPase activity.[12] This precedent makes the NLRP3 inflammasome a high-priority, novel target class for this compound derivatives.

-

The following diagram illustrates the potential target classes for this scaffold.

Caption: Potential therapeutic target classes for the core scaffold.

Part 3: Experimental Validation Workflow

A robust and logical workflow is essential to validate these hypotheses. This process begins with computational screening and progresses through biochemical and cell-based assays.

Step 1: In Silico Screening and Library Design

Expertise & Experience: Before committing to costly and time-consuming chemical synthesis, computational modeling allows for the rapid prioritization of both chemical structures and biological targets. This in silico step enriches the subsequent experimental screens for a higher probability of success.

Caption: Workflow for computational hit identification.

Protocol: Molecular Docking

-

Scaffold Preparation: Obtain or model the 3D structure of the this compound core.

-

Virtual Library Generation: Enumerate a virtual library of derivatives by adding a diverse set of chemical moieties (R-groups) at synthetically accessible positions, primarily on the 4-amino nitrogen.

-

Target Selection: Obtain high-resolution crystal structures of the hypothesized targets (e.g., Dopamine D2 Receptor, IKKβ, NLRP3) from the Protein Data Bank (PDB).

-

Grid Generation: Prepare the protein structures by removing water molecules, adding hydrogens, and defining the binding pocket (the "grid") based on known ligands or allosteric sites.

-

Docking Simulation: Use software (e.g., AutoDock, Schrödinger Maestro) to systematically place each virtual compound into the defined binding pocket and calculate the most favorable binding poses and energies.

-

Analysis and Selection: Rank the derivatives based on their predicted binding affinity (docking score) and visual inspection of key interactions (e.g., hydrogen bonds, hydrophobic contacts). Select the top 5-10% of candidates for synthesis and experimental validation.

Step 2: Primary Target Binding Assays

Trustworthiness: The first experimental step is to confirm direct physical interaction between the synthesized compounds and the target protein. A radioligand binding assay is a gold-standard method for quantifying this interaction for receptors.

Protocol: Radioligand Displacement Assay for Dopamine D2 Receptor

-

Materials:

-

Synthesized this compound derivatives.

-

Cell membranes expressing human D2 receptors.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific binder: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates and a cell harvester.

-

-

Methodology:

-

Prepare serial dilutions of your test compounds (e.g., from 100 µM to 1 pM).

-

In a 96-well plate, add:

-

Total Binding wells: D2 membranes + [³H]-Spiperone + Assay Buffer.

-

Non-specific Binding wells: D2 membranes + [³H]-Spiperone + 10 µM Haloperidol.

-

Test Compound wells: D2 membranes + [³H]-Spiperone + diluted test compound.

-

-

Incubate the plate for 60 minutes at room temperature.

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters 3 times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each compound concentration.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that displaces 50% of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Step 3: Cell-Based Functional Assays

Expertise & Experience: Demonstrating that a compound binds to a target is insufficient; you must prove that this binding event modulates the target's biological function. A cell-based assay provides this crucial information in a more physiologically relevant context.

Protocol: NLRP3 Inflammasome Inhibition Assay

-

Cell Line: Use human THP-1 monocytes or primary bone marrow-derived macrophages (BMDMs).

-

Methodology:

-

Priming Step: Plate the cells and treat with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of your this compound derivatives for 30-60 minutes.

-

Activation Step: Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), and incubate for an additional 1-2 hours.

-

Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Quantification: Measure the concentration of secreted Interleukin-1β (IL-1β) in the supernatant using a commercially available ELISA kit.

-

-

Data Analysis:

-

Normalize the IL-1β secretion to the vehicle control (LPS + Nigericin alone).

-

Plot the percent inhibition of IL-1β release against the log concentration of the test compound.

-

Fit the data to determine the IC₅₀ value, representing the functional potency of the compound.

-

The following diagram shows the NLRP3 activation pathway and the point of inhibition.

Caption: Inhibition of the NLRP3 inflammasome assembly by a test compound.

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is critical for decision-making. All quantitative data should be summarized in tables for easy comparison.

Table 1: Binding Affinity and Functional Potency Data

| Compound ID | Target | Binding Ki (nM) | Functional IC₅₀ (nM) |

| PD-001 | D2R | 15.2 | 45.7 (Antagonist) |

| PD-002 | D2R | 120.5 | 350.1 (Antagonist) |

| PD-003 | NLRP3 | N/A | 89.6 (Inhibitor) |

| PD-004 | NLRP3 | N/A | 250.4 (Inhibitor) |

Interpretation: A potent "hit" is characterized by low nanomolar Ki and IC₅₀ values. A significant drop-off between binding affinity (Ki) and functional potency (IC₅₀) may indicate poor cell permeability or other confounding factors. In this example, PD-001 is a more potent D2 receptor antagonist than PD-002, and PD-003 is a more potent NLRP3 inhibitor than PD-004. These would be prioritized for selectivity profiling.

Part 5: Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. By employing a systematic approach that combines computational prediction with rigorous biochemical and cell-based validation, researchers can efficiently navigate the complex process of target identification. The hypothetical targets outlined in this guide—spanning CNS, oncology, and inflammatory disorders—provide a rational basis for initiating discovery programs.

Successful identification of potent and selective "hit" compounds from these primary screens is only the beginning. The crucial next steps involve:

-

Lead Optimization: Iterative chemical synthesis to improve potency, selectivity, and drug-like properties (ADMET).

-

In Vivo Efficacy: Testing lead candidates in animal models of the relevant disease to demonstrate therapeutic proof-of-concept.

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of the compounds to ensure they have suitable properties for clinical development.

This guide provides the foundational strategy to unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

-

Title: Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery Source: APIChem URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: Odesa National University I. I. Mechnykov URL: [Link]

-

Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: SSRN URL: [Link]

-

Title: Classes of Piperidine-Based Drugs Source: ResearchGate URL: [Link]

-

Title: Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics Source: PubMed URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PubMed Central URL: [Link]

-